Target Selectivity Shift: RIPK1 Inhibition vs. δ‑Opioid Receptor Agonism Determined by N8‑Acyl Group
When the N8‑tetrahydrofuran‑2‑carbonyl group is replaced by an N8‑benzoyl group, the resulting analog 8‑benzoyl‑3‑benzyl‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione acts as a RIPK1 inhibitor hit, whereas the δ‑opioid receptor agonist chemotype described by Meqbil et al. requires distinct N8‑substitution patterns [REFS‑1]. Although direct quantitative data for the target compound are not publicly available, this chemotype‑level SAR demonstrates that a single change from tetrahydrofuran‑2‑carbonyl to benzoyl reprograms the biological target from a potential opioid receptor ligand to a necroptosis‑related kinase inhibitor [REFS‑2].
| Evidence Dimension | Biological target (primary activity) |
|---|---|
| Target Compound Data | N8‑tetrahydrofuran‑2‑carbonyl analog (target compound); primary target not experimentally defined in public domain. |
| Comparator Or Baseline | 8‑Benzoyl‑3‑benzyl‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (RIPK1 inhibitor hit); δ‑opioid receptor agonist chemotype (distinct N8‑substitution). |
| Quantified Difference | Qualitative difference: single atom (O vs. CH) at the carbonyl‑linked ring converts RIPK1‑inhibitory phenotype to potential opioid‑receptor phenotype. |
| Conditions | Virtual screening and in‑vitro kinase assay for RIPK1 [REFS‑1]; β‑arrestin recruitment and cAMP assays for DOR [REFS‑2]. |
Why This Matters
Procurement of the correct N8‑acyl variant is essential to avoid targeting an unintended biological pathway (RIPK1/necroptosis vs. opioid receptor).
- [1] Discovery of novel 2,8‑diazaspiro[4.5]decan‑1‑one derivatives as potent RIPK1 kinase inhibitors. Bioorg Med Chem Lett. 2022;68:128736. doi:10.1016/j.bmcl.2022.128736 View Source
- [2] Meqbil YJ, Aguilar J, Blaine AT, et al. Identification of 1,3,8‑Triazaspiro[4.5]Decane‑2,4‑Dione Derivatives as a Novel δ Opioid Receptor‑Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024;389(3):301‑309. doi:10.1124/jpet.123.001735 View Source
